molecular formula C20H19FN2O5 B2837023 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 946380-68-3

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Numéro de catalogue: B2837023
Numéro CAS: 946380-68-3
Poids moléculaire: 386.379
Clé InChI: KVOWUJNYYGJMKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a pyridinone derivative featuring a 4-fluorobenzyloxy substituent at the 5-position, a hydroxymethyl group at the 2-position, and an acetamide linkage to a furan-2-ylmethyl group. Its molecular formula is C₂₁H₂₁FN₂O₅, with an average molecular mass of 400.41 g/mol and a monoisotopic mass of 400.1434 g/mol .

Propriétés

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c21-15-5-3-14(4-6-15)13-28-19-10-23(16(12-24)8-18(19)25)11-20(26)22-9-17-2-1-7-27-17/h1-8,10,24H,9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOWUJNYYGJMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Key Differences :

  • Substituent Effects: Replacement of the pyridinone’s hydroxymethyl group with thioethers (e.g., benzylthio in 5h) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Biological Relevance : Thiadiazol derivatives are often explored for antimicrobial activity, though specific data for the target compound are unavailable .

Spirocyclic Chromane Derivatives ()

Spirocyclic compounds like B10 and B12 share the 4-fluorobenzyl and acetamide moieties but incorporate complex spirooxazolidinedione cores:

Compound ID Core Structure Key Substituents HPLC Purity (%) HRMS Data (m/z)
B10 Spiro[indene-1,5'-oxazolidin] 4-Fluorobenzyl, furan-2-ylmethyl >95 655.27 (M+H⁺)
B12 Spiro[indene-1,5'-oxazolidin] 5-Fluoropyridin-2-ylmethyl >95 672.29 (M+H⁺)

Key Differences :

  • 74–88% for thiadiazols) .
  • Bioavailability: The target compound’s simpler pyridinone core may offer better oral bioavailability compared to spirocyclic systems, which often require optimization for metabolic stability .

Indolinylidene-Acetamide Derivatives ()

Compounds such as (E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Entry 58) share the hydroxymethyl and acetamide groups but feature indole-quinoline hybrids:

Property Target Compound Entry 58 (Indolinylidene Derivative)
Core Structure Pyridinone Indolinylidene-quinoline
Key Functional Groups Hydroxymethyl, 4-fluorobenzyloxy Hydroxymethyl, 4-bromobenzyl
Molecular Weight 400.41 g/mol 546.45 g/mol
Biological Activity Not reported IC₅₀ = 5.208 µM (unspecified assay)

Key Differences :

  • Electron-Withdrawing Groups : The target’s 4-fluorobenzyloxy group may enhance metabolic stability compared to the bromine in Entry 58, which increases molecular weight and polar surface area .
  • Biological Potency : Indolinylidene derivatives show moderate bioactivity (IC₅₀ ~5 µM), but the target’s efficacy remains uncharacterized .

Pyrimidoindol and Thienopyrimidine Analogs ()

These analogs, such as N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (), replace the pyridinone core with pyrimidoindol or thienopyrimidine systems:

Property Target Compound Pyrimidoindol Analog ()
Core Structure Pyridinone Pyrimido[5,4-b]indole
Substituents Furan-2-ylmethyl, hydroxymethyl 3-Methoxyphenyl, thioacetamide
Molecular Weight 400.41 g/mol 546.61 g/mol

Key Differences :

  • Solubility : The target’s hydroxymethyl group may improve aqueous solubility compared to the methoxy and thioether groups in pyrimidoindol analogs .
  • Synthetic Accessibility: Thienopyrimidine derivatives (e.g., ) require multi-step syntheses involving allylation and heterocyclic ring formation, whereas the target’s structure suggests simpler routes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Stepwise functionalization : Coupling of the pyridinone core with the 4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reactions .
  • Acetamide linkage formation : Reaction of activated carboxylic acid intermediates with furan-2-ylmethylamine under peptide-coupling conditions (e.g., HATU/DIPEA in DMF) .
  • Critical parameters : Temperature control (e.g., 60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., Pd for cross-coupling) to achieve yields >70% .
  • Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolates (>95%) .

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR verify regiochemistry (e.g., pyridinone C=O at ~165 ppm, furan protons at 6.2–7.4 ppm) and substitution patterns .
  • HPLC : Retention time and peak symmetry assess purity; mobile phases like acetonitrile/water (0.1% TFA) are standard .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 443.1482) .
  • FT-IR : Key functional groups (amide C=O stretch at ~1680 cm1^{-1}, hydroxymethyl O–H at ~3400 cm1^{-1}) .

Advanced Research Questions

Q. What experimental and computational strategies can elucidate the compound’s mechanism of action in biological systems?

  • In vitro assays : Screen against kinase/receptor panels (e.g., EGFR, COX-2) to identify primary targets. Use IC50_{50} values and dose-response curves to quantify potency .
  • Molecular docking : Simulate binding interactions (e.g., AutoDock Vina) with predicted targets; validate with mutagenesis studies (e.g., alanine scanning of active sites) .
  • Cellular pathways : RNA-seq or proteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
  • Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics and CRISPR knockouts to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

  • Core modifications : Substitute the pyridinone ring with quinazoline or thienopyrimidine to enhance metabolic stability .
  • Functional group tuning : Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorophenyl) to optimize steric interactions with hydrophobic pockets .
  • Linker optimization : Test ethylene glycol or piperazine spacers between the acetamide and furan moieties to improve solubility .
  • In vivo validation : Use rodent models to correlate SAR changes with pharmacokinetic parameters (e.g., AUC, Cmax_{max}) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and endpoint measurements (e.g., MTT vs. ATP luminescence) .
  • Data triangulation : Cross-reference IC50_{50} values from enzymatic assays, cell-based models, and animal studies to identify outliers .
  • Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to datasets from peer-reviewed studies to isolate confounding variables (e.g., solvent DMSO% differences) .

Q. What analytical methods are recommended for detecting and quantifying degradation products or impurities?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, then analyze via:
    • UPLC-MS/MS : Identify degradation pathways (e.g., hydrolyzed acetamide) with mass transitions .
    • Stability-indicating HPLC : Develop gradient methods to resolve impurities (e.g., column: C18, 2.6 µm, 150 mm) .
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard to measure impurity levels <0.1% .

Q. How can in silico models predict the compound’s ADME (absorption, distribution, metabolism, excretion) properties?

  • Physicochemical profiling : Calculate logP (e.g., XLogP3 ~3.2), polar surface area (~90 Å2^2), and solubility (estimated ~50 µM in PBS) via SwissADME .
  • CYP450 metabolism : Simulate oxidation sites (e.g., furan ring epoxidation) using StarDrop or Schröductor .
  • PBPK modeling : Integrate permeability (Caco-2 assay data) and plasma protein binding (equilibrium dialysis) to forecast human pharmacokinetics .

Methodological Guidelines

  • Synthetic protocols : Prioritize reproducibility by documenting reaction scales, quenching methods, and lyophilization conditions .
  • Data reporting : Include NMR δ values (ppm), HPLC retention times, and biological assay controls (positive/negative) in publications .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0 for animal research) .

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